molecular formula C10H9F4NO B15236451 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone

1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone

Cat. No.: B15236451
M. Wt: 235.18 g/mol
InChI Key: XHWYBDKMSMCSQN-UHFFFAOYSA-N
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Description

1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone is a chemical building block of interest in advanced organic synthesis and pharmaceutical research. Compounds featuring a trifluoromethylphenyl group, such as 1-[3-(trifluoromethyl)phenyl]propan-2-one (CAS 21906-39-8), are recognized for their utility as key intermediates in the development of more complex molecules . The simultaneous presence of fluoro and trifluoromethyl substituents on the aromatic ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and lipophilicity, which can significantly influence its bioavailability and binding affinity . The primary amine functional group on the acetone chain provides a versatile handle for further chemical transformations, including amide bond formation or condensation reactions, making this reagent a potential precursor in the synthesis of novel compounds for agrochemical or pharmacological screening. As with many specialized fluorinated intermediates, this product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

XHWYBDKMSMCSQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone typically involves several steps, including the introduction of the fluoro and trifluoromethyl groups onto the phenyl ring, followed by the addition of the amino group and the acetone moiety. Common synthetic routes include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Key Findings:

The hydroxyl group in 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane facilitates hydrogen bonding but reduces stability under acidic conditions compared to the amino-ketone system .

Synthetic Efficiency :

  • The target compound’s synthesis avoids cryogenic or high-temperature steps, achieving >90% yield in final bromination, whereas older analogues (e.g., 1994 compound) lack such optimized protocols .

Physicochemical Properties :

  • The trifluoromethyl group in all three compounds enhances lipophilicity (logP ~2.5–3.0), but the 2-fluoro substitution in the target compound further increases metabolic resistance, critical for drug design .

Table 2: Application-Specific Comparison

Compound Pharmaceutical Relevance Material Science Utility
This compound Precursor for m-diamide insecticides (e.g., chlorantraniliprole analogs) Fluoropolymer modification
1-[3-(Trifluoromethyl)phenyl]propan-2-one Limited; used as intermediate in NSAID synthesis Solvent for fluorinated reactions
2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane Anticancer agent (preclinical studies) UV-stabilizer additives

Research Insights:

  • The target compound’s brominated derivatives exhibit superior insecticidal activity (LD₅₀ < 0.1 mg/kg) compared to non-fluorinated analogues, attributed to enhanced binding to ryanodine receptors .
  • In contrast, 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane shows moderate cytotoxicity (IC₅₀ ~10 μM in HeLa cells), suggesting narrower therapeutic applicability .

Biological Activity

1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone is an organic compound characterized by its unique molecular structure, which includes an amino group, a ketone functional group, and a trifluoromethyl-substituted phenyl group. This specific arrangement of functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound has been investigated for its potential pharmacological properties. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, particularly against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is believed to enhance its lipophilicity, contributing to its bioactivity.
  • Anticancer Properties : Research indicates that this compound may also have anticancer effects, potentially through modulation of specific biochemical pathways that are critical in cancer progression .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways .

Antimicrobial Studies

In vitro studies have demonstrated that this compound shows potent activity against both S. aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) were recorded at 25.9 μM and 12.9 μM respectively, indicating effective bactericidal activity as the minimum bactericidal concentrations (MBCs) were equal to the MICs .

Anticancer Activity

The compound's anticancer potential was evaluated through various assays, revealing its ability to inhibit cell proliferation in several cancer cell lines. Notably, it was observed that the compound could induce apoptosis in cancer cells, possibly through the activation of caspase pathways .

Table of Biological Activities

Biological Activity Target Organisms/Cells Effect Reference
AntimicrobialS. aureusBactericidal (MIC: 25.9 μM)
AntimicrobialMRSABactericidal (MIC: 12.9 μM)
AnticancerVarious cancer cell linesInduces apoptosis

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of compounds similar to this compound demonstrated that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl moiety plays a crucial role in enhancing biological interactions .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and apoptosis being further explored .

Q & A

Q. What are the common synthetic routes for preparing 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone, and what intermediates are critical?

Methodological Answer: Synthesis typically involves sequential functionalization of the aromatic ring. A key route starts with Friedel-Crafts acylation of 2-fluoro-3-(trifluoromethyl)benzene using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone. Subsequent amination via reductive amination (e.g., using NH₃ and NaBH₃CN) introduces the amino group. Intermediate characterization by ¹H/¹⁹F NMR and HPLC is critical to confirm regioselectivity, particularly to distinguish para/meta substitution patterns .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is indispensable for tracking fluorine environments, while ¹H NMR with decoupling techniques resolves splitting from adjacent fluorines .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC with UV/RI Detection : Quantifies purity (>95% threshold for research-grade material) and identifies byproducts like unreacted ketone intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by fluorine’s electronegativity and spin-spin coupling?

Methodological Answer: Fluorine’s strong electronegativity and quadrupolar effects complicate NMR interpretation. Strategies include:

  • ¹H-¹⁹F Decoupling : Suppresses splitting in ¹H NMR to simplify aromatic proton signals.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic fluorine interactions.
  • DFT Calculations : Predict chemical shifts and coupling constants to cross-validate experimental data .

Q. What strategies optimize regioselectivity during amination in the presence of electron-withdrawing fluorine/trifluoromethyl groups?

Methodological Answer: Electron-withdrawing groups deactivate the aromatic ring, necessitating:

  • Directed ortho-Metalation : Use of LDA or TMPLi to direct amination to the desired position.
  • Protecting Groups : Temporary protection of the ketone (e.g., as a ketal) to prevent side reactions during amination.
  • Catalytic Systems : Pd/Cu-mediated C-N coupling for high regiocontrol, as demonstrated in analogous trifluoromethylphenyl systems .

Q. How do structural analogs differ in reactivity, and what implications do these differences have for drug discovery?

Methodological Answer: Comparative studies of analogs (e.g., 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol vs. the target compound) reveal:

  • Electron-Deficient Aromatic Rings : Reduced nucleophilic substitution but enhanced stability under acidic conditions.
  • Bioisosteric Effects : Trifluoromethyl groups improve metabolic stability and membrane permeability.
    Structure-activity relationship (SAR) studies require systematic substitution of fluorine/amino positions and evaluation in enzyme inhibition assays .

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